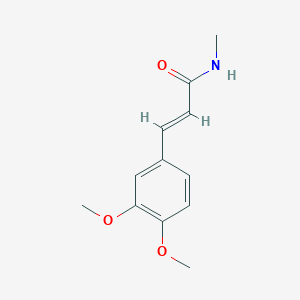
(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide” is a chemical compound with the following structural formula:
CH3−C(CH3)=C(O)−N(CH3)−C6H3(OCH3)2
- It belongs to the class of diterpenoids, which are natural products found in various plants.
- The compound’s systematic name indicates its double bond (E configuration) and the presence of a methyl group and two methoxy groups on the phenyl ring.
Preparation Methods
- One synthetic route involves the coupling of aryl ethers (including lignin model compounds) with morpholines using palladium catalysis. This method yields 4-cyclohexylmorpholines, a useful class of fine chemicals .
- The reaction proceeds without acidic additives, utilizing hydrogen gas (H₂) as a hydrogen source.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include palladium catalysts, morpholines, and aryl ethers.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry: “(2E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide” serves as a versatile building block for designing new compounds.
- In biology: It may exhibit bioactivity, affecting cellular processes or signaling pathways.
- In medicine: Research explores its potential as an anticancer agent or other therapeutic applications.
- In industry: It could be used in fine chemical synthesis or as a precursor for drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with cellular targets or enzymes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other diterpenoids or phenyl-substituted amides.
- Uniqueness lies in its specific substitution pattern and potential bioactivity.
Remember that research on this compound is ongoing, and its full potential awaits exploration
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(14)7-5-9-4-6-10(15-2)11(8-9)16-3/h4-8H,1-3H3,(H,13,14)/b7-5+ |
InChI Key |
YCZPDOSZHLUPLC-FNORWQNLSA-N |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


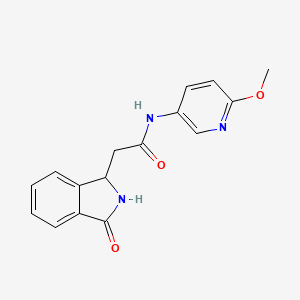
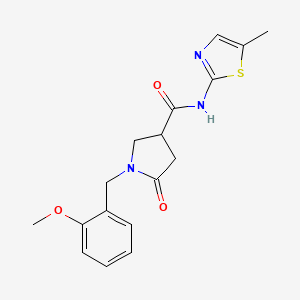
![Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11013310.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
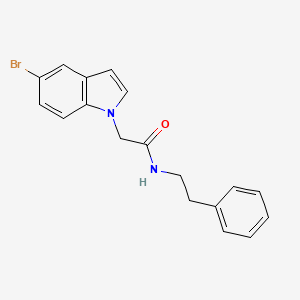
![2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)
methanone](/img/structure/B11013322.png)
![6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11013327.png)
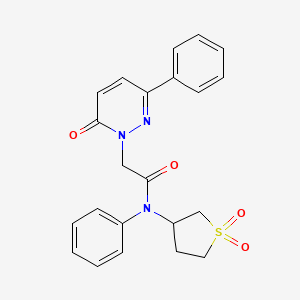
![1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11013337.png)
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11013351.png)
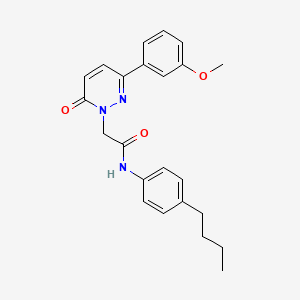
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11013365.png)
![1-[3-(methylsulfanyl)phenyl]-5-oxo-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013367.png)
